KR-60436 free base

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

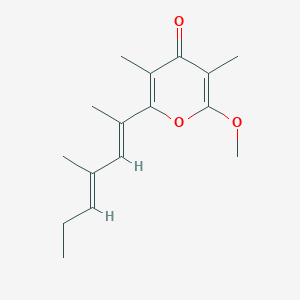

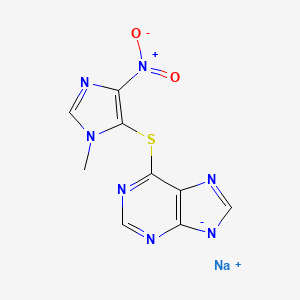

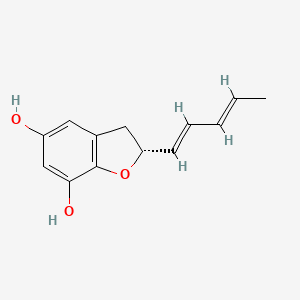

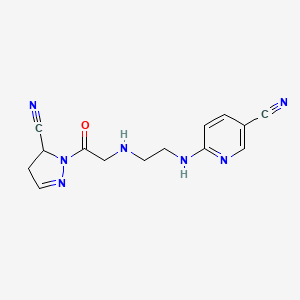

KR-60436 free base is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. It is an agonist of the sigma-1 receptor, a protein that is involved in various physiological and pathological processes. The molecular formula of KR-60436 free base is C14H15N7O .

Synthesis Analysis

KR-60436 is a new reversible H+/K±ATPase inhibitor. Its metabolism in human liver involves cytochrome P450 (CYP) enzymes. In vitro studies with rat and human liver microsomes showed that KR-60436 produces seven metabolites (M1-M7). Metabolites such as O-demethyl-KR-60436 and O-demethyl-pyrrole-KR-60436 were identified.

Molecular Structure Analysis

The molecular formula of KR-60436 free base is C14H15N7O . The average mass is 297.315 Da and the monoisotopic mass is 297.133820 Da .

Chemical Reactions Analysis

The four principal pathways in KR-60436 metabolism include oxidation, O-demethylation, hydroxylation, and N-dealkylation.

Physical And Chemical Properties Analysis

The molecular weight of KR-60436 free base is 297.3152 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

科学的研究の応用

Metabolism and Cytochrome P450 Enzymes

KR-60436 is a new reversible H+/K+-ATPase inhibitor. Its metabolism in human liver involves cytochrome P450 (CYP) enzymes. Dihydropyrrole oxidation and O-demethylation are major metabolic pathways, with CYP3A4 contributing significantly. CYP2C9 and CYP2D6 are involved in demethylation to form the active metabolite, O-demethyl-KR-60436 (H. Ji et al., 2005).

LC-MS/MS Analysis of In Vitro Metabolites

In vitro studies with rat and human liver microsomes showed that KR-60436 produces seven metabolites (M1-M7). Metabolites such as O-demethyl-KR-60436 and O-demethyl-pyrrole-KR-60436 were identified. The four principal pathways in KR-60436 metabolism include oxidation, O-demethylation, hydroxylation, and N-dealkylation (S. Choi et al., 2002).

Pharmacokinetics After Intravenous and Oral Administration

The pharmacokinetic parameters of KR-60436 were evaluated in rats after intravenous and oral administration. The study revealed dose-independent pharmacokinetic parameters and highlighted the significance of gastrointestinal first-pass effect in the low bioavailability of KR-60436 in rats (S. Yu et al., 2003).

作用機序

KR-60436 free base is an agonist of the sigma-1 receptor. This protein is involved in various physiological and pathological processes.

特性

IUPAC Name |

6-[2-[[2-(3-cyano-3,4-dihydropyrazol-2-yl)-2-oxoethyl]amino]ethylamino]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c15-7-11-1-2-13(19-9-11)18-6-5-17-10-14(22)21-12(8-16)3-4-20-21/h1-2,4,9,12,17H,3,5-6,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYVGGJJENHRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NN(C1C#N)C(=O)CNCCNC2=NC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KR-60436 free base | |

CAS RN |

761414-79-3 |

Source

|

| Record name | KR-60436 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761414793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 761414-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KR-60436 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA2BZ14G7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。